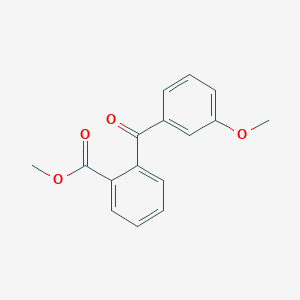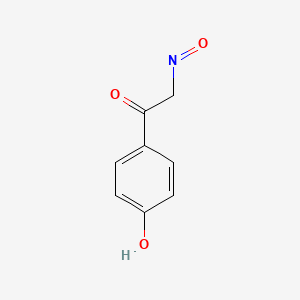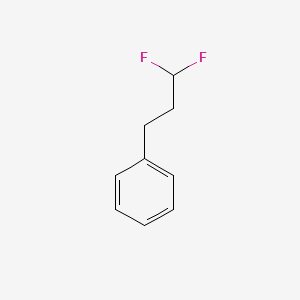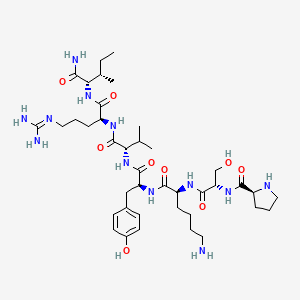![molecular formula C7H17N3O3 B12557521 N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine CAS No. 176370-04-0](/img/structure/B12557521.png)
N''-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine typically involves the reaction of guanidine with a precursor containing the ethoxy groups. One common method is the reaction of guanidine with 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted guanidine derivatives.
Scientific Research Applications
N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxy groups enhance its solubility and facilitate its transport across cell membranes, while the guanidine moiety can form hydrogen bonds and ionic interactions with target molecules. This allows the compound to modulate biochemical pathways and exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
Nonaethylene glycol: Similar in structure but lacks the guanidine moiety.
Octaethylene glycol: Another similar compound with fewer ethoxy groups.
Undecaethylene glycol: Contains more ethoxy groups but no guanidine moiety.
Uniqueness
N’'-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}guanidine is unique due to the presence of both the ethoxy groups and the guanidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
176370-04-0 |
|---|---|
Molecular Formula |
C7H17N3O3 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]guanidine |
InChI |
InChI=1S/C7H17N3O3/c8-7(9)10-1-3-12-5-6-13-4-2-11/h11H,1-6H2,(H4,8,9,10) |
InChI Key |
ZMCOMWRZNKKNBB-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCO)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)
![Palladium--9-phenyl-9-phosphabicyclo[4.2.1]nonane (1/3)](/img/structure/B12557454.png)


![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)


![N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine](/img/structure/B12557494.png)






